molecular formula C14H9ClF3N3OS B2832873 N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-36-5

N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2832873
CAS No.: 477886-36-5
M. Wt: 359.75
InChI Key: HEGDVHBPSHHNFL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase that is frequently dysregulated in several cancers. Its primary research value lies in the investigation of hepatocellular carcinoma (HCC) , where signaling through the FGFR4 pathway, often driven by its ligand FGF19, promotes tumor cell proliferation, survival, and resistance to therapy. This compound acts by competitively binding to the ATP-binding pocket of FGFR4 , thereby blocking its kinase activity and subsequent downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways. Researchers utilize this high-quality inhibitor to dissect the specific contributions of FGFR4 in oncogenesis, to explore mechanisms of drug resistance, and to evaluate its potential as a therapeutic target both in vitro and in vivo. Its selectivity profile makes it an essential tool for developing targeted treatment strategies for FGF19-driven cancers, offering a critical research avenue beyond pan-FGFR inhibitors.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3OS/c1-21-13-9(11(20-21)14(16,17)18)6-10(23-13)12(22)19-8-4-2-7(15)3-5-8/h2-6H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGDVHBPSHHNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth effectively. A study reported an IC50 value of 49.85 µM for a related pyrazole derivative against tumor cells, suggesting that N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide may possess comparable efficacy .

Anti-inflammatory Effects

The thieno[2,3-c]pyrazole scaffold has been recognized for its anti-inflammatory properties. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Drug Design and Development

Given its promising biological activities, this compound is being explored in drug discovery efforts targeting:

  • Cancer Therapy : As a potential lead compound for developing novel anticancer agents.
  • Inflammatory Diseases : For treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the pharmacological profile of this compound by modifying various substituents on the thieno[2,3-c]pyrazole structure. These modifications are expected to enhance potency and selectivity while reducing toxicity .

Case Studies and Research Findings

Study ReferenceFindings
Xia et al., 2022Demonstrated significant antitumor activity with IC50 values around 49.85 µM for related pyrazole derivatives .
Fan et al., 2022Evaluated cytotoxicity against A549 cell lines, showing promising results in inducing autophagy without apoptosis .
Wang et al., 2024Assessed various pyrazole derivatives for anticancer activity across multiple cell lines, indicating strong potential for further development .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Analogues
Compound Name Core Structure R-Group (Carboxamide) Molecular Formula Molecular Weight Notable Properties/Activity
Target Compound Thieno[2,3-c]pyrazole 4-Chlorophenyl C15H10ClF3N3OS (inferred) ~378.77 (calc.) Not explicitly reported
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thieno[2,3-c]pyrazole 4-Ethoxyphenyl C16H14F3N3O2S 369.36 Higher lipophilicity due to ethoxy group
1-(4-Chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thieno[2,3-c]pyrazole 3-Methyl-1-phenylpyrazol-5-yl C23H18ClN5OS 464.94 Increased steric bulk
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 3-Pyridylmethyl C23H18Cl3N5O 506.78 CB1 antagonist (IC50 = 0.139 nM)
Key Observations:
  • Substituent Effects :
    • The 4-chlorophenyl group (target) provides moderate electronegativity and lipophilicity, whereas the 4-ethoxyphenyl variant () increases solubility but may reduce metabolic stability.
    • Trifluoromethyl groups (common in all listed compounds) enhance hydrophobic interactions and resistance to oxidative metabolism .
Antioxidant Activity ():
  • The analog 4-amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) reduced 4-nonylphenol (4-NP)-induced erythrocyte damage to 12% altered cells, outperforming analogs with 4-methoxyphenyl (29%) or 2-chloroacetamido (40%) substituents . This highlights the critical role of the 4-chlorophenyl group in mitigating oxidative stress.
Cannabinoid Receptor Antagonism ():
  • Pyrazole-3-carboxamide derivatives (e.g., ) exhibit potent CB1 receptor antagonism (IC50 = 0.139 nM). While the target compound’s thieno[2,3-c]pyrazole core is structurally distinct, its trifluoromethyl and chlorophenyl groups may similarly enhance receptor affinity through hydrophobic interactions .

Biological Activity

N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H9ClF3N3OS
  • Molecular Weight : 359.75 g/mol
  • CAS Number : 477886-36-5
  • Structural Features : The compound features a thieno[2,3-c]pyrazole core with a trifluoromethyl group and a 4-chlorophenyl substituent, which are critical for its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives, including this compound. In particular, research involving the African catfish (Clarias gariepinus) demonstrated that this compound can mitigate oxidative damage caused by environmental toxins such as 4-nonylphenol.

Case Study Findings :

  • Erythrocyte Analysis : The study assessed the impact of the compound on erythrocytes exposed to 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations (e.g., swollen cells, sickle cells) when treated with thieno[2,3-c]pyrazole compounds compared to the control group exposed solely to the toxin.
Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7f)3.7 ± 0.37
Compound (8)29.1 ± 3.05

This data suggests that this compound exhibits protective effects against oxidative stress in aquatic organisms .

Anticancer Properties

The structural characteristics of thieno[2,3-c]pyrazoles suggest potential anticancer activity. Research has indicated that various derivatives of this class can induce apoptosis in cancer cell lines.

Research Findings :

  • A study evaluated several thieno[2,3-c]pyrazole derivatives for their cytotoxic effects against different cancer cell lines. Notably, compounds showed IC50 values indicating significant growth inhibition and apoptosis induction in tested cell lines .

The mechanisms through which this compound exerts its biological effects are still being elucidated but may involve:

  • Free Radical Scavenging : The trifluoromethyl group enhances the compound's ability to neutralize free radicals.
  • Cell Signaling Modulation : Interaction with cellular pathways related to apoptosis and oxidative stress response may underlie its anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of a substituted pyrazole-4-carbaldehyde with a thieno[2,3-c]pyrazole-5-carboxylic acid derivative in the presence of catalysts (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the final product. Yield optimization often requires temperature control (e.g., reflux in acetonitrile) .
  • Key Reagents : Trifluoromethyl-containing intermediates are critical for introducing the CF₃ group, which enhances lipophilicity and metabolic stability .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm structural integrity, including substituent positions on the pyrazole and thieno rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for pharmacological studies) .

Q. What are common impurities encountered during synthesis, and how are they removed?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials or incomplete intermediates.
  • Mitigation : Recrystallization in ethanol/water mixtures or gradient elution in column chromatography (e.g., hexane/ethyl acetate) effectively removes polar and non-polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or protein expression levels in receptor-binding studies .
  • Concentration Gradients : Use dose-response curves (IC₅₀/EC₅₀) to standardize potency measurements.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to compare datasets across studies .

Q. What in silico strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Utilize crystallographic data (e.g., PDB ID from related pyrazole-carboxamide structures) to model binding modes with enzymes or receptors .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using software like GROMACS .
  • QSAR Modeling : Train models on datasets of trifluoromethyl-pyrazole derivatives to predict ADMET properties .

Q. How does the trifluoromethyl group influence the compound’s pharmacological profile?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs without the CF₃ group and compare in vitro activity (e.g., enzyme inhibition assays).
  • Electronic Effects : The CF₃ group enhances electron-withdrawing properties, altering binding affinity to hydrophobic pockets in targets like kinases or GPCRs .
  • Metabolic Stability : Radiolabeled studies (e.g., ¹⁴C tracing) quantify oxidative degradation rates in microsomal assays .

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